dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, specifically, is characterized by its tetrahydroindole core, which is a partially saturated indole ring system.
Preparation Methods
The synthesis of dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indolisation process, where aryl hydrazines react with ketones under acidic conditions to form the indole core . This is followed by esterification to introduce the dimethyl ester groups. Industrial production methods often utilize high-yielding, one-pot reactions to streamline the synthesis and reduce costs .
Chemical Reactions Analysis
Dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroindole core to a fully aromatic indole system.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and tryptophan. What sets dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate apart is its tetrahydroindole core, which provides unique chemical reactivity and biological activity . This compound’s partially saturated ring system distinguishes it from fully aromatic indoles, offering different properties and applications .
Properties
CAS No. |
26458-46-8 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h13H,3-6H2,1-2H3 |
InChI Key |
QULOSAICKOTEON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=C1CCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.